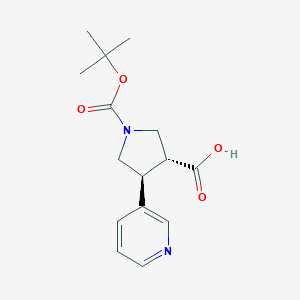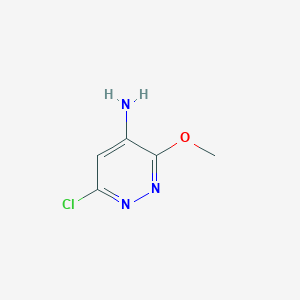
N-Benzyl 4-chloropicolinamide
Übersicht
Beschreibung
“N-Benzyl 4-chloropicolinamide” is a chemical compound with the CAS Number: 116275-39-9 . It has a molecular weight of 246.7 and its IUPAC name is N-benzyl-4-chloro-2-pyridinecarboxamide .
Synthesis Analysis
A study on the synthesis of a Sorafenib analogue, a multikinase inhibitor, involves the use of N-benzyl-4-chloropicolinamide . The synthesis process involves the selection of solvents and bases scientifically and through Principal Component Analysis (PCA) .Molecular Structure Analysis
The molecular formula of “N-Benzyl 4-chloropicolinamide” is C13H11ClN2O . Its InChI Code is 1S/C13H11ClN2O/c14-11-6-7-15-12(8-11)13(17)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) .Chemical Reactions Analysis
While specific chemical reactions involving “N-Benzyl 4-chloropicolinamide” are not mentioned in the retrieved papers, a study on the synthesis of a Sorafenib analogue provides insights into the reaction process . Key factors like substrate molar concentration, temperature, and time of reaction were considered for the study .Physical And Chemical Properties Analysis
“N-Benzyl 4-chloropicolinamide” is a compound with a molecular weight of 246.7 . Its density is 1.4±0.1 g/cm3, and it has a boiling point of 298.1±25.0 °C at 760 mmHg . The melting point is 148-152 .Wissenschaftliche Forschungsanwendungen
-
Chemical Synthesis
- Summary of Application : N-Benzyl groups are used in the chemical synthesis of various compounds. For instance, the N-benzyl analogue of Sorafenib (SRB-B) is synthesized using a continuous manufacturing process that includes a control strategy with statistical design space .
- Methods of Application : The process involves process optimization and Method Operable Design Region (MODR), overcoming the traditionally One Variable at a Time (OVAT) approach .
- Results or Outcomes : The result is the successful synthesis of the N-benzyl analogue of Sorafenib (SRB-B) using a continuous manufacturing process .
-
Chromatography
-
Mass Spectrometry
-
Catalysis
- Summary of Application : N-Benzyl groups are used in catalysis. For instance, the palladium-on-carbon (Pd/C)-catalyzed hydrogenative deprotection of the N-benzyl-protecting group was effectively facilitated by the combined use of niobic acid-on-carbon (Nb2O5/C) .
- Methods of Application : The process involves the use of a mixed catalyst of Palladium and Niobic Acid-on-Carbon .
- Results or Outcomes : The result is the successful deprotection of the N-benzyl-protecting group .
-
Material Science
-
Life Science
Zukünftige Richtungen
While specific future directions for “N-Benzyl 4-chloropicolinamide” are not mentioned in the retrieved papers, the field of drug discovery and development involving imidazole- and benzimidazole-based compounds is an attractive topic that draws more and more researchers . This suggests that there could be potential future research involving “N-Benzyl 4-chloropicolinamide”.
Eigenschaften
IUPAC Name |
N-benzyl-4-chloropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-11-6-7-15-12(8-11)13(17)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKYZWCVSFIEPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602889 | |
| Record name | N-Benzyl-4-chloropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl 4-chloropicolinamide | |
CAS RN |
116275-39-9 | |
| Record name | N-Benzyl-4-chloropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-b]pyridine, 1-(3-chloropropyl)-](/img/structure/B168387.png)

![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B168392.png)


![3-[3-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B168401.png)





